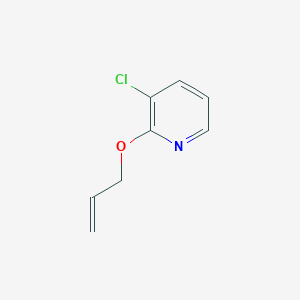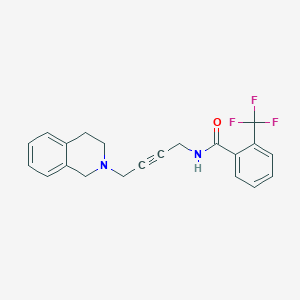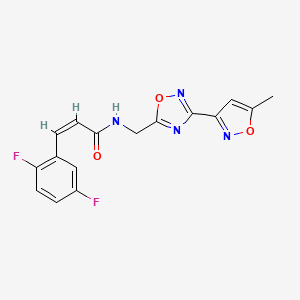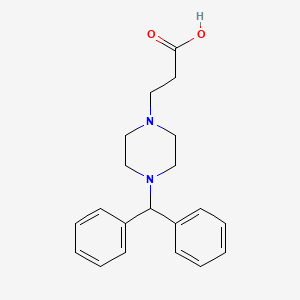
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide, also known as IQ-1S, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. IQ-1S belongs to the class of quinoline derivatives and has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Applications De Recherche Scientifique
Histone Deacetylase Inhibition and Cancer Treatment
1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which are structurally similar to the specified compound, have been found to be potent inhibitors of histone deacetylase (HDAC). They exhibit cytotoxicity to PC-3 prostate cancer cells, indicating potential for cancer treatment (Liu et al., 2015).
Poly(ADP-ribose) Polymerase-1 Inhibition
Novel indeno[1,2-c]isoquinolinone derivatives have been synthesized and evaluated as inhibitors of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is significant in DNA repair processes. This indicates potential applications in cancer therapy (Jagtap et al., 2005).
Synthesis and Characterization of New Heterocyclic Compounds
Research into the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their derivatives has been conducted. These compounds have potential pharmacological applications that warrant further investigation (Zaki et al., 2017).
Protein Kinase Inhibition
Isoquinolinesulfonamides have been shown to be potent inhibitors of cyclic nucleotide-dependent protein kinases, including cAMP and cGMP-dependent kinases, and protein kinase C. This finding has implications for developing treatments targeting these kinases (Hidaka et al., 1984).
Antimicrobial and Antifungal Properties
Sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl functional groups have been screened for antimicrobial and antifungal activities. Some compounds demonstrated significant activity, highlighting potential applications in treating microbial infections (Fadda et al., 2016).
Anticancer Agents Inducing Oxidative Stress
A library of piperidine ring-fused aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, has been synthesized. These compounds induce oxidative stress and exert cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents (Madácsi et al., 2013).
Serotonin Receptor Antagonism
N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives have been identified as potent and selective 5-HT6 receptor antagonists. They exhibit procognitive and antidepressant-like properties, suggesting therapeutic potential for cognitive and mood disorders (Zajdel et al., 2016).
Non-sulfonamide Carbonic Anhydrase Inhibitors
Research has identified a range of compounds, including phenols and coumarins, as non-sulfonamide inhibitors of carbonic anhydrases. These compounds do not inhibit CA II significantly but show interesting inhibition profiles against other isozymes (Carta et al., 2012).
Propriétés
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17(2)12-13-24-21-10-9-19(16-18(21)8-11-22(24)25)23-29(26,27)15-14-28-20-6-4-3-5-7-20/h3-7,9-10,16-17,23H,8,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXCYERBVDREIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol](/img/structure/B2358472.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)
![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)
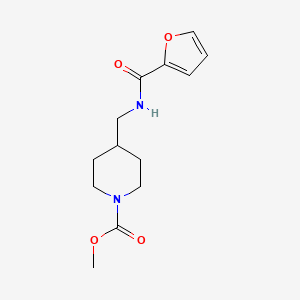
![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)
![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)
